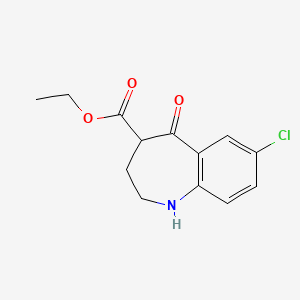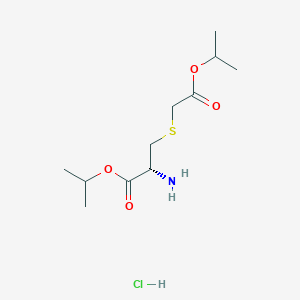
Carbocisteine Diisopropyl Ester Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbocisteine Diisopropyl Ester Hydrochloride is a derivative of carbocisteine, a mucolytic agent commonly used to treat respiratory conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis . This compound is designed to reduce the viscosity of mucus, making it easier to expel from the respiratory tract.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbocisteine Diisopropyl Ester Hydrochloride typically involves the esterification of carbocisteine with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Carbocisteine Diisopropyl Ester Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield carbocisteine and isopropyl alcohol.
Oxidation: The thiol group in carbocisteine can be oxidized to form disulfides or sulfonic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carbocisteine and isopropyl alcohol.
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted carbocisteine derivatives.
科学研究应用
Carbocisteine Diisopropyl Ester Hydrochloride has a wide range of scientific research applications:
作用机制
Carbocisteine Diisopropyl Ester Hydrochloride exerts its effects by reducing the viscosity of mucus in the respiratory tract. It achieves this by breaking down the disulfide bonds in mucus glycoproteins, leading to a decrease in mucus elasticity and viscosity . This facilitates the expulsion of mucus, thereby improving respiratory function. The compound also exhibits antioxidant properties, which help in reducing oxidative stress in the respiratory system .
相似化合物的比较
Similar Compounds
Erdosteine: Another mucolytic agent that works similarly by reducing mucus viscosity.
N-acetylcysteine: A well-known mucolytic and antioxidant used in the treatment of respiratory conditions.
Dornase alfa: An enzyme that breaks down DNA in mucus, reducing its viscosity, primarily used in cystic fibrosis.
Uniqueness
Carbocisteine Diisopropyl Ester Hydrochloride is unique in its dual action of reducing mucus viscosity and providing antioxidant effects. This combination makes it particularly effective in treating respiratory conditions characterized by both excessive mucus production and oxidative stress .
属性
分子式 |
C11H22ClNO4S |
|---|---|
分子量 |
299.82 g/mol |
IUPAC 名称 |
propan-2-yl (2R)-2-amino-3-(2-oxo-2-propan-2-yloxyethyl)sulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-7(2)15-10(13)6-17-5-9(12)11(14)16-8(3)4;/h7-9H,5-6,12H2,1-4H3;1H/t9-;/m0./s1 |
InChI 键 |
TWPCRACRGILCCO-FVGYRXGTSA-N |
手性 SMILES |
CC(C)OC(=O)CSC[C@@H](C(=O)OC(C)C)N.Cl |
规范 SMILES |
CC(C)OC(=O)CSCC(C(=O)OC(C)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


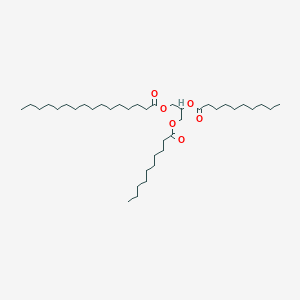
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
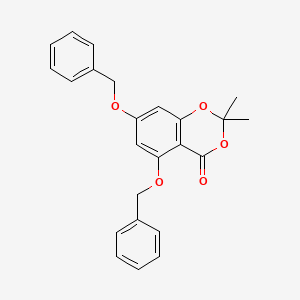
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
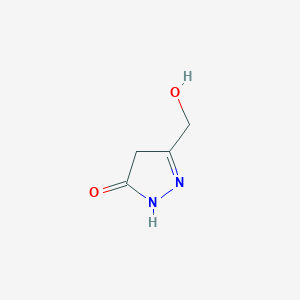
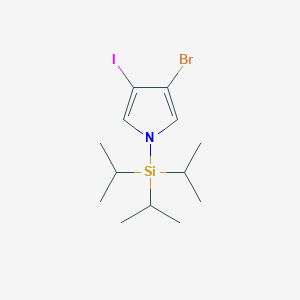
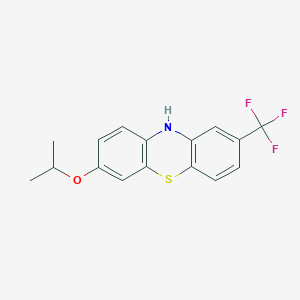
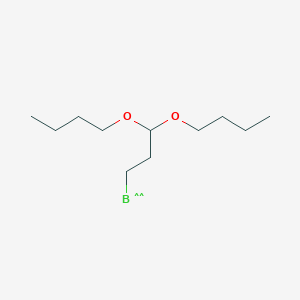
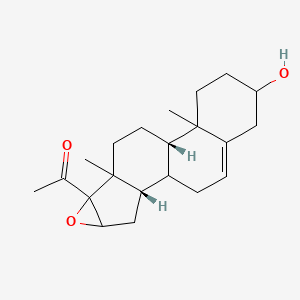
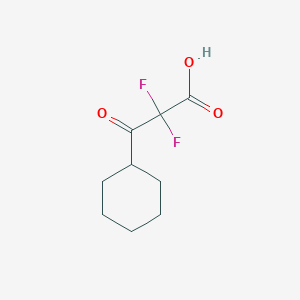
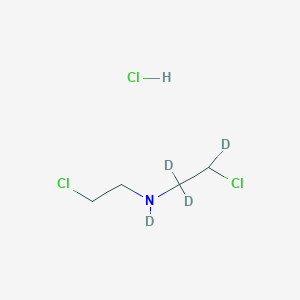
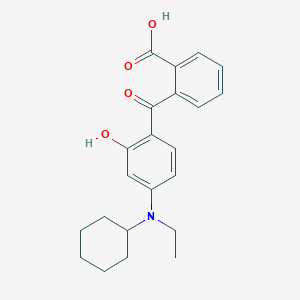
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
